Cas no 2228769-26-2 (O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine)

O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine
- EN300-1809343
- O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine
- 2228769-26-2
-
- Inchi: 1S/C11H16FNO/c1-8-4-5-9(12)6-10(8)11(2,3)7-14-13/h4-6H,7,13H2,1-3H3
- InChI Key: LNOLNCUUSXDICJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)C(C)(C)CON
Computed Properties
- Exact Mass: 197.121592296g/mol
- Monoisotopic Mass: 197.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2.6
O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809343-0.25g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 0.25g |
$1341.0 | 2023-09-19 | ||
Enamine | EN300-1809343-1.0g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1809343-2.5g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 2.5g |
$2856.0 | 2023-09-19 | ||
Enamine | EN300-1809343-0.1g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1809343-10.0g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1809343-10g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1809343-5g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 5g |
$4226.0 | 2023-09-19 | ||
Enamine | EN300-1809343-0.5g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 0.5g |
$1399.0 | 2023-09-19 | ||
Enamine | EN300-1809343-5.0g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1809343-0.05g |
O-[2-(5-fluoro-2-methylphenyl)-2-methylpropyl]hydroxylamine |
2228769-26-2 | 0.05g |
$1224.0 | 2023-09-19 |
O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine Related Literature
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine
Professional Introduction to Compound with CAS No. 2228769-26-2 and Product Name: O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine
The compound with the CAS number 2228769-26-2 and the product name O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a 5-fluoro-2-methylphenyl moiety and a 2-methylpropylhydroxylamine side chain contributes to its distinct chemical properties, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into molecular structures often enhances metabolic stability, binding affinity, and overall pharmacological activity. The 5-fluoro-2-methylphenyl group in this compound is a prime example of how fluorine substitution can modulate biological activity. Studies have shown that fluorinated aromatic rings can improve the bioavailability of drugs by increasing their lipophilicity and resistance to enzymatic degradation. This property is particularly crucial in the development of therapeutic agents that require prolonged circulation in the bloodstream.
The 2-methylpropylhydroxylamine component of the compound adds another layer of complexity, offering potential for diverse interactions with biological targets. Hydroxylamine derivatives are well-known for their role in various biochemical pathways, including oxidation-reduction reactions and signal transduction processes. The addition of a methylpropyl group further influences the compound's solubility and reactivity, making it a versatile building block for synthetic chemists. This combination of features positions O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine as a promising candidate for further exploration in medicinal chemistry.
Recent research has highlighted the importance of hydroxylamine derivatives in the development of novel therapeutic agents. These compounds have been investigated for their potential roles in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The 5-fluoro-2-methylphenyl moiety, with its ability to engage in hydrogen bonding and π-stacking interactions, enhances the compound's binding affinity to biological targets. This feature is particularly relevant in drug design, where precise interaction with target proteins is essential for efficacy.
Moreover, the structural flexibility offered by the 2-methylpropylhydroxylamine group allows for modifications that can fine-tune pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This adaptability is crucial in optimizing drug candidates for clinical use. Computational modeling and molecular dynamics simulations have been instrumental in understanding how these structural features influence biological activity. These studies provide insights into the compound's behavior within biological systems, aiding in the rational design of next-generation pharmaceuticals.
The synthesis of O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently. The introduction of fluorine atoms often presents challenges due to their high electronegativity and reactivity, necessitating specialized synthetic techniques to achieve high yields and purity.
In conclusion, the compound with CAS number 2228769-26-2 and product name O-2-(5-fluoro-2-methylphenyl)-2-methylpropylhydroxylamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, particularly the 5-fluoro-2-methylphenyl moiety and the 2-methylpropylhydroxylamine side chain, make it a promising candidate for further investigation. Ongoing research continues to explore its potential applications in drug development, leveraging cutting-edge computational methods and synthetic techniques to optimize its pharmacological properties.
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